molecular formula C12H11N3O3S B4024142 5-(1-Methylbenzimidazol-2-yl)furan-2-sulfonamide

5-(1-Methylbenzimidazol-2-yl)furan-2-sulfonamide

Cat. No.: B4024142
M. Wt: 277.30 g/mol
InChI Key: VVBGDMLVAJVCQX-UHFFFAOYSA-N
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Description

5-(1-Methylbenzimidazol-2-yl)furan-2-sulfonamide is a heterocyclic compound that combines the structural features of benzimidazole and furan Benzimidazole is known for its broad-spectrum pharmacological properties, while furan is a versatile precursor in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methylbenzimidazol-2-yl)furan-2-sulfonamide typically involves the condensation of 1-methylbenzimidazole with furan-2-sulfonyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(1-Methylbenzimidazol-2-yl)furan-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The sulfonamide group can be reduced to a sulfonic acid or sulfonyl hydride.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Sulfonic acids or sulfonyl hydrides.

    Substitution: Halogenated or nitro-substituted benzimidazole derivatives.

Scientific Research Applications

5-(1-Methylbenzimidazol-2-yl)furan-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-(1-Methylbenzimidazol-2-yl)furan-2-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or modulate receptors by binding to their active sites. The benzimidazole moiety is known to interact with nucleic acids and proteins, while the furan ring can participate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Known for their broad-spectrum pharmacological activities.

    Furan derivatives: Used as versatile precursors in organic synthesis.

Uniqueness

5-(1-Methylbenzimidazol-2-yl)furan-2-sulfonamide is unique due to the combination of benzimidazole and furan moieties, which imparts a distinct set of chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-(1-methylbenzimidazol-2-yl)furan-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3S/c1-15-9-5-3-2-4-8(9)14-12(15)10-6-7-11(18-10)19(13,16)17/h2-7H,1H3,(H2,13,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBGDMLVAJVCQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=CC=C(O3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1-Methylbenzimidazol-2-yl)furan-2-sulfonamide
Reactant of Route 2
5-(1-Methylbenzimidazol-2-yl)furan-2-sulfonamide
Reactant of Route 3
5-(1-Methylbenzimidazol-2-yl)furan-2-sulfonamide
Reactant of Route 4
Reactant of Route 4
5-(1-Methylbenzimidazol-2-yl)furan-2-sulfonamide
Reactant of Route 5
5-(1-Methylbenzimidazol-2-yl)furan-2-sulfonamide
Reactant of Route 6
5-(1-Methylbenzimidazol-2-yl)furan-2-sulfonamide

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